molecular formula C19H40O4S B3148532 Methanesulfonic acid--octadec-11-en-1-ol (1/1) CAS No. 648880-73-3

Methanesulfonic acid--octadec-11-en-1-ol (1/1)

Cat. No.: B3148532
CAS No.: 648880-73-3
M. Wt: 364.6 g/mol
InChI Key: GCIGPEXTVCCRJY-UHFFFAOYSA-N
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Description

Methanesulfonic acid–octadec-11-en-1-ol (1/1) is a chemical compound with the molecular formula C19H40O4S and a molecular weight of 364.6 g/mol. This compound is a combination of methanesulfonic acid and octadec-11-en-1-ol, which is an unsaturated alcohol. Methanesulfonic acid is a strong acid commonly used in organic synthesis, while octadec-11-en-1-ol is a long-chain alcohol with an unsaturated bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–octadec-11-en-1-ol (1/1) typically involves the reaction of methanesulfonic acid with octadec-11-en-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid–octadec-11-en-1-ol (1/1) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–octadec-11-en-1-ol (1/1) undergoes various chemical reactions, including:

    Oxidation: The unsaturated bond in octadec-11-en-1-ol can be oxidized to form epoxides or diols.

    Reduction: The methanesulfonic acid moiety can be reduced to form methanesulfinic acid or methanethiol.

    Substitution: The hydroxyl group in octadec-11-en-1-ol can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base such as pyridine.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Methanesulfinic acid, methanethiol, or alkanes.

    Substitution: Ethers, esters, or alkylated derivatives.

Scientific Research Applications

Methanesulfonic acid–octadec-11-en-1-ol (1/1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and ethers.

    Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain alcohol component.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of methanesulfonic acid–octadec-11-en-1-ol (1/1) involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid moiety can act as a proton donor, facilitating acid-catalyzed reactions. The octadec-11-en-1-ol component can interact with lipid membranes, altering their fluidity and permeability. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid–octadec-9-en-1-ol (1/1): Similar structure but with a double bond at a different position.

    Methanesulfonic acid–octadecan-1-ol (1/1): Saturated analog without the unsaturated bond.

    Methanesulfonic acid–hexadec-11-en-1-ol (1/1): Shorter chain length with a similar unsaturated bond.

Uniqueness

Methanesulfonic acid–octadec-11-en-1-ol (1/1) is unique due to its specific combination of a strong acid and a long-chain unsaturated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.

Properties

IUPAC Name

methanesulfonic acid;octadec-11-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h7-8,19H,2-6,9-18H2,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIGPEXTVCCRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCCO.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50800830
Record name Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648880-73-3
Record name Methanesulfonic acid--octadec-11-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50800830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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